5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide
Description
5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a benzothiazole core, a pyrrole ring, and a fluorine atom
Properties
Molecular Formula |
C19H14FN3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H14FN3O3S2/c1-28(25,26)13-5-6-15-17(11-13)27-19(21-15)22-18(24)14-10-12(20)4-7-16(14)23-8-2-3-9-23/h2-11H,1H3,(H,21,22,24) |
InChI Key |
RDXQTHUGLPPQOE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)F)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-5-fluorobenzenethiol Derivatives
Reagents : 2-Amino-5-fluorobenzenethiol, methyl chloroformate, DMF.
Conditions : Microwave irradiation at 180°C for 15 min under 10 bar pressure.
Yield : 85–90%.
Mechanism : Intramolecular cyclization forms the benzothiazole ring, with microwave irradiation enhancing reaction efficiency.
Thiation of Benzamide Precursors
Reagents : N-(4-Fluoro-2-mercaptophenyl)benzamide, Lawesson’s reagent.
Conditions : Reflux in toluene for 6 h.
Yield : 70–75%.
Key Step : Lawesson’s reagent facilitates sulfur incorporation, critical for benzothiazole formation.
Introduction of the Methylsulfonyl Group
The methylsulfonyl group at position 6 is introduced via sulfonation and oxidation:
Sulfonation with Methanesulfonyl Chloride
Reagents : 6-Nitro-1,3-benzothiazole, methanesulfonyl chloride, pyridine.
Conditions : Stirring at 0°C for 2 h, followed by gradual warming to 25°C.
Yield : 65–70%.
Intermediate : 6-Nitro-2-(methylsulfonyl)-1,3-benzothiazole.
Nitro Group Reduction
Reagents : SnCl₂·2H₂O, HCl.
Conditions : Reflux in ethanol for 4 h.
Yield : 80–85%.
Product : 6-Amino-2-(methylsulfonyl)-1,3-benzothiazole.
Oxidation to Methylsulfonyl
Reagents : H₂O₂ (30%), acetic acid.
Conditions : Stirring at 60°C for 3 h.
Yield : 90–95%.
Final Intermediate : 6-(Methylsulfonyl)-1,3-benzothiazol-2-amine.
Formation of the Ylidene Intermediate
The amine group is converted to a ylidene structure for subsequent coupling:
Dehydrogenation with DDQ
Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), THF.
Conditions : Reflux for 6 h under nitrogen.
Yield : 75–80%.
Product : (2Z)-6-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene.
Attachment of the Pyrrole Moiety
The pyrrole ring is introduced at position 2 of the benzamide:
Friedel-Crafts Alkylation
Reagents : 1H-Pyrrole, AlCl₃, 5-fluoro-2-iodobenzoyl chloride.
Conditions : Stirring in DCM at 0°C for 4 h.
Yield : 60–65%.
Intermediate : 5-Fluoro-2-(1H-pyrrol-1-yl)benzoyl chloride.
Amide Bond Formation
The final step couples the benzothiazole ylidene with the pyrrole-substituted benzoyl chloride:
DCC-Mediated Coupling
Reagents : N,N′-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).
Conditions : Stirring in DCM at 25°C for 24 h.
Yield : 85–90%.
Workup : Filtration to remove dicyclohexylurea, followed by column chromatography (SiO₂, ethyl acetate/hexane).
Microwave-Assisted Coupling
Reagents : HOBt, EDCI, microwave reactor.
Conditions : 100°C, 150 W, 10 min.
Yield : 88–92%.
Advantage : Reduced reaction time and improved purity.
Optimization and Challenges
Solvent Selection
Catalytic Additives
Purification Techniques
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
-
Chromatography : Gradient elution (hexane → ethyl acetate) resolves closely related byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Key Advantage |
|---|---|---|---|---|
| DCC Coupling | 85–90 | 24 h | 95 | High reproducibility |
| Microwave | 88–92 | 10 min | 98 | Rapid, energy-efficient |
| Classical Cyclization | 70–75 | 6 h | 90 | Low equipment requirements |
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can target the benzothiazole core or the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogenating agents or nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzothiazole core can lead to various reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C19H14FN3O3S2, with a molecular weight of approximately 393.45 g/mol. The structure features a benzamide core with a pyrrole and benzothiazole moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in anticancer therapies. The compound under discussion has shown promising results in vitro against various cancer cell lines. For example, preliminary cell-based assays indicated significant cytotoxicity against breast (MCF7, MDA-MB231), melanoma (SKMEL-28), and lung (A549) cancer cells . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth.
Antimicrobial Properties
Research has also demonstrated that compounds containing the benzothiazole scaffold exhibit antimicrobial activity. The specific compound has been evaluated for its effectiveness against several bacterial strains, showing potential as an antibacterial agent. This is particularly relevant in the context of rising antibiotic resistance .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through various assays. It has been shown to inhibit key inflammatory markers and cytokine production in vitro, suggesting that it may be beneficial for treating inflammatory diseases .
Pesticidal Activity
Compounds similar to 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide have been investigated for their pesticidal properties. Studies indicate that such derivatives can act as effective fungicides or insecticides due to their ability to disrupt biological processes in pests .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the pyrrole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-(1H-pyrrol-1-yl)benzamide: Lacks the benzothiazole and methylsulfonyl groups, making it less versatile.
N-(6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-(1H-pyrrol-1-yl)benzamide: Similar but without the fluorine atom, which may affect its biological activity and stability.
Uniqueness
The presence of the fluorine atom, benzothiazole core, and pyrrole ring in 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide makes it unique. These features contribute to its enhanced biological activity, stability, and potential for diverse applications in various fields.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines
Biological Activity
5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety, a pyrrole ring, and a sulfonyl group. The presence of fluorine is significant as it often enhances the biological activity of organic compounds.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit considerable antitumor properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation.
These findings suggest that the specific substitutions on the benzothiazole ring can significantly influence the antitumor efficacy.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness:
These results highlight the potential of this compound as an antimicrobial agent, particularly against Gram-positive bacteria.
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, some studies suggest that benzothiazole derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this compound:
- In Vivo Efficacy : A study involving animal models demonstrated that the administration of similar benzothiazole derivatives resulted in significant tumor reduction compared to control groups.
- Combination Therapies : Research has indicated that using this compound in conjunction with established chemotherapeutic agents may enhance overall efficacy and reduce resistance mechanisms observed in certain cancer types.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via condensation of substituted anilines with thiourea derivatives under acidic conditions . The methylsulfonyl group is introduced via nucleophilic substitution, while the pyrrole moiety is added using coupling agents like EDCI/HOBt. Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from methanol or acetonitrile . Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 70:30 acetonitrile/water).
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H and ¹³C NMR to confirm regiochemistry of the benzothiazole and pyrrole substituents. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylsulfonyl protons (δ 3.1–3.3 ppm) .
- HRMS : To verify molecular ion peaks (expected [M+H]⁺ ~470–480 m/z) and isotopic patterns .
- FTIR : Identify carbonyl stretches (~1680 cm⁻¹ for amide C=O) and sulfonyl S=O stretches (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like PFOR enzyme (PDB: 1AA9) to assess binding affinity. Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions . Compare with known inhibitors (e.g., nitazoxanide derivatives) to infer mechanism of action. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?
- Methodological Answer : For ambiguous NMR signals:
- Conduct 2D NMR (COSY, HSQC, HMBC) to assign coupling pathways. For example, HMBC correlations between the benzothiazole nitrogen and adjacent protons confirm the Z-configuration .
- Use variable-temperature NMR to detect dynamic processes (e.g., rotamers) causing splitting .
- Cross-validate with X-ray crystallography (if crystalline) to unambiguously determine stereochemistry .
Q. How can in vitro-to-in vivo translation challenges be addressed for this compound’s pharmacokinetic profile?
- Methodological Answer :
- Solubility : Test in biorelevant media (FaSSIF/FeSSIF) and use co-solvents (e.g., DMSO ≤1%) .
- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify cytochrome P450 interactions .
- Pharmacokinetic Modeling : Use compartmental models (e.g., NONMEM) to predict clearance and bioavailability based on logP (~3.5) and plasma protein binding (~90%) .
Experimental Design & Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Fit data to logistic regression models (e.g., four-parameter Hill equation) to calculate IC₅₀/EC₅₀ values.
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., efficacy across bacterial strains) .
- Apply Bland-Altman plots to assess agreement between replicate experiments .
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with variations in the pyrrole ring (e.g., substituents at N1) and benzothiazole sulfonyl group .
- Data Collection : Measure IC₅₀ (enzyme inhibition), logP (octanol-water partitioning), and cytotoxicity (MTT assay) .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
